5-phenylisoxazol-3-amine
Overview
Description
5-phenylisoxazol-3-amine is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.176. The purity is usually 95%.
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Scientific Research Applications
Antimycobacterial Activity
5-Phenyl-1,2-oxazol-3-amine derivatives exhibit significant antimycobacterial activities. A study synthesizing novel thiourea compounds containing the 5-cyclobutyl-1,3-oxazol-2-yl moiety demonstrated high activity against both drug-sensitive Mycobacterium tuberculosis and multidrug-resistant strains. The most effective compound showed superior activity compared to the standard drug isoniazid in vitro and in vivo, with a selectivity index indicating low toxicity to Vero cells (Sriram, Yogeeswari, Dinakaran, & Thirumurugan, 2007).
Synthesis and Biological Evaluation as 5-Lipoxygenase Inhibitors
N-Aryl-5-aryloxazol-2-amine derivatives, featuring an oxazole moiety, were synthesized and evaluated for their potential as 5-lipoxygenase inhibitors, targeting inflammation-related diseases like asthma and rheumatoid arthritis. Structure-activity relationship analysis highlighted the importance of specific substituents for 5-LOX inhibitory activity. A final hit demonstrated significant efficacy in an in vivo model of arachidonic acid-induced ear edema, indicating potential for treating chronic inflammatory skin disorders (Suh, Yum, & Cho, 2015).
Heterocyclic Scaffold Development
The versatile nature of 5-phenyl-1,2-oxazol-3-amine derivatives allows for the development of novel heterocyclic scaffolds. A template utilizing 4-bis(methylthio)methylene-2-phenyloxazol-5-one facilitated the synthesis of diverse heterocyclic compounds, including imidazolones and oxazoles, through nucleophilic ring opening followed by rearrangements. This methodology offers a pathway to novel structures with potential biological activities (Amareshwar, Mishra, & Ila, 2011).
Antiviral Activity Against Hepatitis C and Coxsackievirus
(5-Oxazolyl)phenyl amine derivatives have shown potent antiviral activities against hepatitis C virus (HCV) and coxsackieviruses B3 and B6 in vitro. Several compounds from this class exhibited significant inhibitory effects at low micromolar concentrations, with minimal cytotoxicity in cell-based assays, highlighting their potential as antiviral agents (Zhong, Zhang, Peng, Li, Shan, Zuo, Li, Gao, & Li, 2013).
Functional Modification of Polymers
Poly vinyl alcohol/acrylic acid hydrogels modified through condensation with amine compounds, including 5-phenyl-1,2-oxazol-3-amine derivatives, showed enhanced swelling properties and thermal stability. These modifications imparted significant antibacterial and antifungal activities to the hydrogels, demonstrating their potential for medical applications (Aly & El-Mohdy, 2015).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with the five-membered isoxazole, isothiazole, and 1,3,4-thiadiazole heterocycles, which include 5-phenyl-1,2-oxazol-3-amine, are known to possess high potential for biological activity . They are privileged scaffolds for the development of pharmaceutical agents . These compounds are known to bind to key sites of enzymes regulating biological action .
Mode of Action
It is known that the presence of an amino group additionally increases the biopotential of the molecule, and the introduction of an aromatic fragment makes it possible to implement binding with a biotarget by stacking .
Biochemical Pathways
It is known that oxazole-based derivatives have been used against various diseases, indicating their importance for the development as potential pharmaceutical agents .
Pharmacokinetics
The compound is known to be a stable liquid at room temperature , which could potentially influence its bioavailability.
Result of Action
It is known that oxazole-based derivatives have a wide range of biological actions, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties .
Action Environment
It is known that the compound is a stable liquid at room temperature , which could potentially influence its stability under different environmental conditions.
Biochemical Analysis
Biochemical Properties
Oxazole derivatives have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the substitution pattern in the oxazole derivatives .
Cellular Effects
Oxazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties .
Molecular Mechanism
Oxazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 5-Phenyl-1,2-oxazol-3-amine in laboratory settings. A study on a similar compound, POPOP, showed changes in luminescence over time when the sample was cooled to the temperature of liquid nitrogen .
Metabolic Pathways
Oxazole derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
The transport and distribution of similar compounds are often influenced by their interactions with transporters or binding proteins .
Subcellular Localization
The subcellular localization of similar compounds can be influenced by targeting signals or post-translational modifications .
Properties
IUPAC Name |
5-phenyl-1,2-oxazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-9-6-8(12-11-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEWHEPWBIADPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6455-31-8 | |
Record name | 5-phenyl-1,2-oxazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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